molecular formula C4H10BrN B1267872 4-Bromobutan-1-amine CAS No. 33977-38-7

4-Bromobutan-1-amine

Cat. No.: B1267872
CAS No.: 33977-38-7
M. Wt: 152.03 g/mol
InChI Key: MVZBYZAIKPPGSW-UHFFFAOYSA-N
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Description

4-Bromobutan-1-amine is an organic compound with the molecular formula C4H10NBr. It is a colorless liquid with a pungent odor and is commonly used as a reagent in organic synthesis. The compound is known for its reactivity due to the presence of both an amine group and a bromine atom, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobutan-1-amine is typically synthesized through the reaction of 4-bromobutanol with ammonia under basic conditions. The reaction proceeds as follows: [ \text{4-Bromobutanol} + \text{Ammonia} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where 4-bromobutanol is reacted with an excess of ammonia. The reaction is carried out under controlled temperature and pressure to ensure maximum yield and purity .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, cyanide ions, or thiolate ions.

    Oxidation Reactions: The amine group in this compound can be oxidized to form corresponding nitriles or amides under specific conditions.

    Reduction Reactions: The compound can be reduced to form primary amines or other reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or sodium thiolate in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Substitution: 4-Hydroxybutan-1-amine, 4-Cyanobutan-1-amine, 4-Mercaptobutan-1-amine.

    Oxidation: 4-Cyanobutan-1-amine, 4-Butanamide.

    Reduction: Butan-1-amine.

Scientific Research Applications

4-Bromobutan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules and the synthesis of bioactive compounds.

    Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.

    Industry: this compound is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromobutan-1-amine involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the amine group can participate in hydrogen bonding and nucleophilic attacks. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the butane chain .

Comparison with Similar Compounds

    4-Chlorobutan-1-amine: Similar structure but with a chlorine atom instead of bromine.

    4-Iodobutan-1-amine: Contains an iodine atom, making it more reactive in substitution reactions.

    4-Fluorobutan-1-amine: Less reactive due to the strong carbon-fluorine bond.

Uniqueness: 4-Bromobutan-1-amine is unique due to the balance of reactivity and stability provided by the bromine atom. It offers a good leaving group for substitution reactions while maintaining sufficient stability for handling and storage .

Properties

IUPAC Name

4-bromobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10BrN/c5-3-1-2-4-6/h1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZBYZAIKPPGSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10329113
Record name 4-bromobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33977-38-7
Record name 4-bromobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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